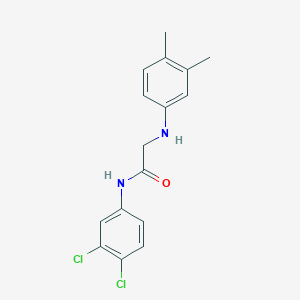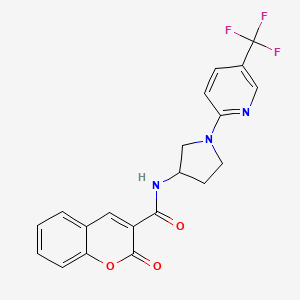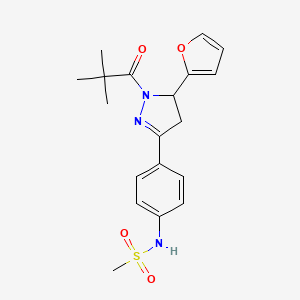![molecular formula C17H23N3OS B2519225 1-(4-(4,6-ジメチルベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)ブタン-1-オン CAS No. 897484-49-0](/img/structure/B2519225.png)
1-(4-(4,6-ジメチルベンゾ[d]チアゾール-2-イル)ピペラジン-1-イル)ブタン-1-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has shown its potential as an anti-tubercular agent, with promising in vitro and in vivo activity against Mycobacterium tuberculosis
Industry: It is used in the development of new materials and as a precursor in various industrial processes
作用機序
Target of Action
Benzothiazole derivatives, like “1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one”, have been found to exhibit a wide range of biological activities . They are often used in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Biochemical Pathways
Benzothiazole derivatives have been found to interfere with a variety of biochemical pathways, often leading to the inhibition of key enzymes or proteins .
Pharmacokinetics
Benzothiazole derivatives are generally well absorbed and distributed in the body due to their lipophilic nature .
Result of Action
Benzothiazole derivatives often result in the inhibition of key enzymes or proteins, leading to a disruption in cellular processes .
Action Environment
The action of “1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one” may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the stability, efficacy, and bioavailability of the compound .
生化学分析
Biochemical Properties
The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions .
Cellular Effects
Thiazoles have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one typically involves multi-step proceduresThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
化学反応の分析
1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
類似化合物との比較
Similar compounds include other benzothiazole derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
Benzisothiazole: Exhibits various biological activities, including antiviral and antipsychotic properties
1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one stands out due to its unique combination of a benzothiazole ring and a piperazine moiety, which contributes to its diverse biological activities and potential therapeutic applications .
特性
IUPAC Name |
1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-4-5-15(21)19-6-8-20(9-7-19)17-18-16-13(3)10-12(2)11-14(16)22-17/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSESEFXLIDWEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
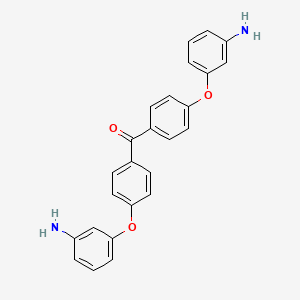
![5-Fluoro-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2519145.png)
![(4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519147.png)
![1-(6-methylpyridin-2-yl)-N-[(phenylcarbamothioyl)amino]-1H-imidazole-4-carboxamide](/img/structure/B2519148.png)
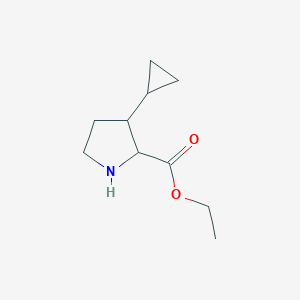
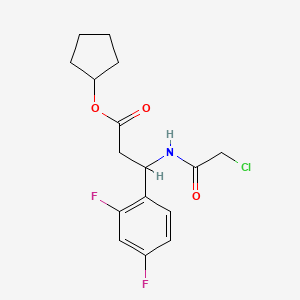
![11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2519155.png)
![2,6-Dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2519156.png)
![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)
![1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2519158.png)

